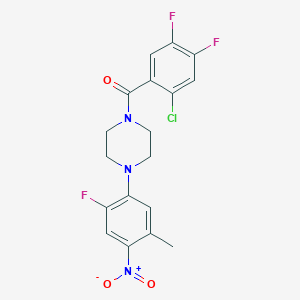![molecular formula C16H16N4O3S2 B5182944 N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5182944.png)
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide, also known as NPC-1161B, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide prevents cancer cells from dividing and multiplying, leading to their eventual death.
Biochemical and Physiological Effects
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the suppression of inflammation. These effects make N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide a promising candidate for the treatment of various diseases, including cancer, inflammatory diseases, and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide is its potent anti-cancer activity, which has been demonstrated in numerous in vitro and in vivo studies. In addition, N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide has also been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies. However, one of the limitations of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetic properties of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide, including its absorption, distribution, metabolism, and excretion.
Direcciones Futuras
There are several potential future directions for research on N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the optimization of the pharmacokinetic properties of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide, including its solubility, bioavailability, and half-life. Additionally, further studies are needed to fully elucidate the mechanism of action of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide and to identify potential drug targets for the compound. Finally, clinical trials are needed to determine the safety and efficacy of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide in humans, with a particular focus on its potential as a cancer therapy.
Conclusion
In conclusion, N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide is a novel compound with promising therapeutic applications, particularly in the treatment of cancer. Its potent anti-cancer activity, anti-inflammatory and anti-bacterial properties, and favorable toxicity profile make it a promising candidate for further research. However, more studies are needed to fully understand the pharmacokinetic properties and mechanism of action of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide, as well as its potential as a clinical therapy.
Métodos De Síntesis
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of 4-nitroaniline with piperazine, followed by the addition of carbon disulfide and 2-bromo thiophene-3-carboxylic acid. This process results in the formation of the final product, N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide, with a yield of approximately 60%.
Aplicaciones Científicas De Investigación
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide has also been found to have anti-inflammatory and anti-bacterial properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c21-15(14-2-1-11-25-14)17-16(24)19-9-7-18(8-10-19)12-3-5-13(6-4-12)20(22)23/h1-6,11H,7-10H2,(H,17,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGMTBRAMYBFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

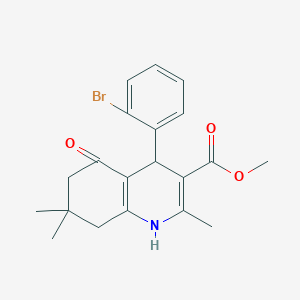
![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)
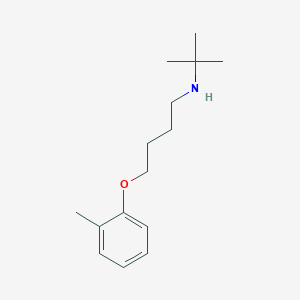
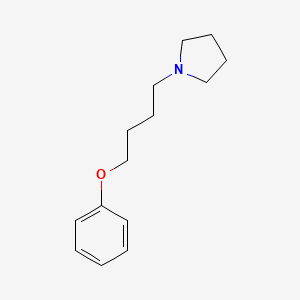
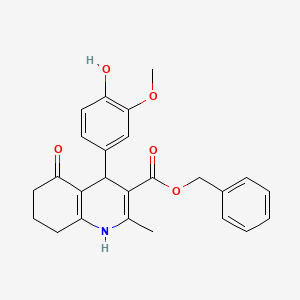
![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)

![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)
![{2,6-dichloro-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5182949.png)
![4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5182952.png)

